molecular formula C15H24ClN3O B10903349 N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10903349
M. Wt: 297.82 g/mol
InChI Key: ZKOSPTOGRHADKU-UHFFFAOYSA-N
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Description

N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a tert-butyl group, a cyclohexyl ring, a chloro substituent, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tert-butyl group: This step involves the alkylation of the cyclohexyl ring using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID

Uniqueness

N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the tert-butyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24ClN3O

Molecular Weight

297.82 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H24ClN3O/c1-15(2,3)10-5-7-11(8-6-10)17-14(20)13-12(16)9-19(4)18-13/h9-11H,5-8H2,1-4H3,(H,17,20)

InChI Key

ZKOSPTOGRHADKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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